molecular formula C20H10ClN3O5S B2881036 7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-36-6

7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2881036
CAS No.: 634564-36-6
M. Wt: 439.83
InChI Key: NPXXKLCARMGWNQ-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromene ring fused to a pyrrole-dione core, substituted with a chlorine atom at position 7, a 4-nitrophenyl group at position 1, and a thiazol-2-yl moiety at position 2 (Fig. 1). This compound is part of a broader library of derivatives synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The protocol allows for extensive structural diversification, enabling the incorporation of diverse substituents to optimize physicochemical and biological properties. The compound’s commercial availability (CAS: 634564-24-2) underscores its relevance in drug discovery pipelines, particularly for screening antiviral or anti-inflammatory agents .

Properties

IUPAC Name

7-chloro-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClN3O5S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(5-2-10)24(27)28)23(19(26)18(15)29-14)20-22-7-8-30-20/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXXKLCARMGWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chromeno-pyrrole framework with a chloro and nitrophenyl substituent. Its molecular formula is C21H12ClN3O5SC_{21}H_{12}ClN_3O_5S, and it features a thiazole ring which may contribute to its biological activity.

Research indicates that derivatives of pyrrole and thiazole exhibit various biological activities, including:

  • Antitumor Activity : Compounds similar in structure have shown the ability to inhibit growth in various cancer cell lines. For instance, studies on related pyrrole derivatives indicate their capability to act as tyrosine kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .
  • Antioxidant Properties : The chromeno-pyrrole structure has been associated with antioxidant activities, which can protect cells from oxidative stress and contribute to overall cellular health .

Biological Activity Data

A summary of biological activity findings for this compound and related compounds is presented in the following table:

Activity Type Reference
AntitumorInhibition of cancer cell lines (e.g., HCT-116)
Tyrosine Kinase InhibitionEGFR and VEGFR2 targets
AntioxidantFree radical scavenging

Case Studies

  • Antitumor Efficacy : A study demonstrated that similar compounds showed significant growth inhibition in colon cancer cell lines with GI50 values in the nanomolar range. This suggests that modifications in the side groups can enhance antitumor efficacy .
  • Mechanistic Insights : Molecular docking studies have indicated that these compounds can form stable complexes with ATP-binding sites of target receptors, which is crucial for their inhibitory action against cancer cell proliferation .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size in chemically induced cancer models. Results indicated a promising reduction in tumor growth rates when treated with pyrrole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are best contextualized by comparing it with analogs in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Key points of comparison include substituent effects, synthetic yields, physical properties, and biological activity.

Physical Properties

Melting points and spectroscopic data highlight stability and structural features:

Compound Substituents Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 7-Cl, 4-NO₂Ph, thiazol-2-yl Not reported Likely C=O stretches ~1700 cm⁻¹ (IR)
4{4–19-7} 2-Hydroxyethyl, 3,4,5-trimethoxyphenyl 195–197 IR: 3371 (OH), 1711 (C=O); NMR: δ 7.63 (s, 1H)
4{8–11-24} 4-Hydroxyphenyl, phenethyl >295 IR: 3386 (OH), 1701 (C=O); NMR: δ 9.53 (s, 1H)
AV-C 2-Fluorophenyl, 5-isopropylthiadiazol Not reported Bioactivity-focused (antiviral)

The target compound’s nitro and thiazole groups may similarly enhance crystallinity.

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